6-Bromo-1-chloronaphthalen-2-ol
Overview
Description
6-Bromo-1-chloronaphthalen-2-ol is a chemical compound with the molecular formula C10H6BrClO and a molecular weight of 257.51 g/mol . This compound is characterized by the presence of bromine and chlorine atoms attached to a naphthalen-2-ol structure, making it a halogenated naphthol derivative . It is used in various scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-chloronaphthalen-2-ol typically involves the halogenation of naphthalen-2-ol derivatives. One common method includes the reaction of 6-bromo-2-naphthol with sulfuryl dichloride at a controlled temperature of 30°C for several hours . This reaction results in the substitution of a hydrogen atom with a chlorine atom, yielding this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the final product . The compound is then purified using techniques such as column chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-chloronaphthalen-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The hydroxyl group (-OH) can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the hydroxyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted naphthalen-2-ol derivatives depending on the nucleophile used.
Oxidation Reactions: Products include naphthoquinones or other oxidized derivatives.
Reduction Reactions: Products include dehalogenated naphthalen-2-ol or reduced alcohol derivatives.
Scientific Research Applications
6-Bromo-1-chloronaphthalen-2-ol has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-Bromo-1-chloronaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-naphthol: Similar structure but lacks the chlorine atom.
1-Chloro-2-naphthol: Similar structure but lacks the bromine atom.
2-Naphthol: The parent compound without any halogen substitutions.
Uniqueness
6-Bromo-1-chloronaphthalen-2-ol is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and properties . This dual halogenation allows for a broader range of chemical modifications and applications compared to its mono-halogenated counterparts .
Properties
IUPAC Name |
6-bromo-1-chloronaphthalen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClO/c11-7-2-3-8-6(5-7)1-4-9(13)10(8)12/h1-5,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWQIAWVZHISLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2Cl)O)C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621977 | |
Record name | 6-Bromo-1-chloronaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102169-88-0 | |
Record name | 6-Bromo-1-chloronaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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